3-oxo-N-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinoxaline-1(2H)-carboxamide
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Overview
Description
3-oxo-N-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinoxaline-1(2H)-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a quinoxaline core, which is a bicyclic structure containing nitrogen atoms, and a carboxamide group attached to the quinoxaline ring. The presence of the trimethoxyphenyl group further enhances its chemical properties, making it a valuable compound in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxo-N-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinoxaline-1(2H)-carboxamide typically involves multiple steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile reacts with a trimethoxybenzene derivative.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the quinoxaline derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoxaline core, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it into a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Hydroxyquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives.
Scientific Research Applications
3-oxo-N-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinoxaline-1(2H)-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The quinoxaline core can interact with various enzymes and receptors, modulating their activity. The trimethoxyphenyl group may enhance the compound’s binding affinity and specificity, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-oxo-N-(3,4,5-trimethoxyphenyl)butanamide: Shares the trimethoxyphenyl group but differs in the core structure.
3,4-dihydroquinoxaline-2-carboxamide: Similar quinoxaline core but lacks the trimethoxyphenyl group.
Uniqueness
3-oxo-N-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinoxaline-1(2H)-carboxamide is unique due to the combination of its quinoxaline core, trimethoxyphenyl group, and carboxamide functionality. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-oxo-N-(3,4,5-trimethoxyphenyl)-2,4-dihydroquinoxaline-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5/c1-24-14-8-11(9-15(25-2)17(14)26-3)19-18(23)21-10-16(22)20-12-6-4-5-7-13(12)21/h4-9H,10H2,1-3H3,(H,19,23)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHRNQXGZLAUGHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)N2CC(=O)NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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